molecular formula C30H27NO3 B1643981 N-Fmoc-beta-phenyl-D-phenylalaninol

N-Fmoc-beta-phenyl-D-phenylalaninol

Cat. No.: B1643981
M. Wt: 449.5 g/mol
InChI Key: GTQJPGCIQDBNDB-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-beta-phenyl-D-phenylalaninol is a useful research compound. Its molecular formula is C30H27NO3 and its molecular weight is 449.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H27NO3

Molecular Weight

449.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-3-hydroxy-1,1-diphenylpropan-2-yl]carbamate

InChI

InChI=1S/C30H27NO3/c32-19-28(29(21-11-3-1-4-12-21)22-13-5-2-6-14-22)31-30(33)34-20-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-29,32H,19-20H2,(H,31,33)/t28-/m0/s1

InChI Key

GTQJPGCIQDBNDB-NDEPHWFRSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CO)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](CO)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CO)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

sequence

X

Origin of Product

United States

Synthetic Methodologies for N Fmoc Beta Phenyl D Phenylalaninol

Stereoselective Synthesis of the D-Phenylalaninol Backbone

The D-phenylalaninol backbone is a chiral β-amino alcohol, and its enantiomerically pure synthesis is paramount. Various asymmetric strategies have been developed to achieve this, starting from prochiral precursors.

A prominent method for synthesizing chiral β-hydroxy α-amino derivatives involves the asymmetric hydrogenation of β-keto esters. rsc.org This approach utilizes dynamic kinetic resolution (DKR), where a racemic starting material is converted into a single enantiomer of the product.

Ruthenium (Ru) and Iridium (Ir) complexes are often employed as catalysts for this transformation. For instance, the asymmetric transfer hydrogenation (ATH) of β-amino-α-keto esters using Ru(II) catalysts has been shown to produce anti-α-hydroxy-β-amino acid derivatives with high diastereo- and enantioselectivity. organic-chemistry.org Similarly, Ir-catalyzed dynamic kinetic asymmetric hydrogenation of aryl α-dibenzylamino β-ketoesters yields the corresponding syn-aryl β-hydroxy α-amino derivatives with excellent diastereo- and enantioselectivities, often exceeding >99/1 dr and >99% ee. rsc.org The choice of protecting group on the amine, such as Boc or Cbz, can influence the enantioselectivity of the reduction. organic-chemistry.org

Catalyst SystemSubstrateProductSelectivity
Ir/f-phamidolAryl α-dibenzylamino β-ketoestersyn-Aryl β-hydroxy α-amino derivative>99/1 dr, up to >99% ee rsc.org
Ru(II)-terphenylRacemic β-amino-α-keto esteranti-α-Hydroxy-β-amino acid derivativeHigh dr and ee organic-chemistry.org

Chiral auxiliaries are compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. acs.orgnumberanalytics.com This strategy allows for robust and general processes, though it requires stoichiometric amounts of the enantiopure auxiliary. acs.org An innovative approach involves the use of asymmetric catalysis to install a transient chiral auxiliary from an achiral precursor, which then directs a subsequent diastereoselective reaction. acs.org For example, a palladium-catalyzed carboetherification can form a chiral oxazolidine (B1195125) from a propargylic amine, which then acts as a chiral auxiliary to control the stereoselectivity of a subsequent hydrogenation, yielding valuable chiral amino alcohol precursors. acs.org

Another powerful strategy is the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines. westlake.edu.cn This method uses a radical polar crossover mechanism to efficiently construct β-amino alcohol compounds with adjacent chiral centers. westlake.edu.cn By employing strongly electron-withdrawing protecting groups on the imine, preferential reduction occurs, leading to the formation of α-amino radicals that couple with aldehydes. westlake.edu.cn This approach has successfully synthesized chiral β-amino alcohol products with an impressive 99% enantiomeric excess (ee). westlake.edu.cn

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for producing enantiopure amino alcohols. rsc.orgnih.gov Multi-enzyme cascade reactions have been developed to convert renewable starting materials like L-phenylalanine into enantiomerically pure phenylalaninols. rsc.orghims-biocat.euacs.org

One such cascade involves a one-pot system that converts L-phenylalanine into both (R)- and (S)-phenylalaninol through sequential deamination, decarboxylation, hydroxymethylation, and asymmetric reductive amination, achieving high conversions (72-80%) and excellent enantiomeric excess (>99% ee). rsc.org Engineered amine dehydrogenases (AmDHs) have also been utilized for the one-step asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with very high enantioselectivity (>99% ee). nih.gov

Furthermore, ω-transaminases are being engineered to catalyze the amination of stable β-keto esters, such as ethyl benzoylacetate, to produce chiral β-phenylalanine esters, which can then be hydrolyzed to the corresponding β-amino acid. nih.gov While challenges remain in achieving high activity with β-keto ester substrates, this approach holds significant promise for efficient biocatalytic synthesis. nih.gov

Biocatalytic MethodStarting MaterialKey EnzymesProductYield/Selectivity
One-pot CascadeL-PhenylalanineLAAD, ARO10, RpBAL, ATA(R)- and (S)-Phenylalaninol72-80% conversion, >99% ee rsc.org
Asymmetric Reductive Aminationα-Hydroxy KetoneEngineered Amine Dehydrogenase (AmDH)Chiral α-Amino Alcohol>99% ee nih.gov
Multi-enzyme CascadeL-PhenylalanineDeaminase, Decarboxylase, Epoxidase, Hydrolase(R)-Phenylethanolamine69% overall yield, >99.9% ee hims-biocat.euacs.org
Asymmetric TransaminationEthyl BenzoylacetateEngineered ω-Transaminase(S)-β-Phenylalanine ethyl esterUp to 32% conversion nih.gov

N-Fmoc Functionalization Strategies

Once the D-phenylalaninol backbone is synthesized, the amino group must be protected with the Fmoc group. The Fmoc group is favored in peptide synthesis due to its stability in acidic conditions and its lability towards weak bases like piperidine (B6355638). wikipedia.org

The selective N-protection of amino alcohols is crucial, as these molecules contain both a nucleophilic amino group and a hydroxyl group. Standard methods for introducing the Fmoc group involve reacting the amino alcohol with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org These reactions are typically performed in the presence of a base, such as sodium bicarbonate or triethylamine, in an aqueous or mixed solvent system. wikipedia.orgorganic-chemistry.orgguidechem.com

A direct and efficient synthesis of Nα-Fmoc-β-amino alcohols involves the reduction of Fmoc-α-amino acyl azides with sodium borohydride (B1222165) (NaBH₄) in an aqueous solution. niscpr.res.in This method is rapid, with the reduction often completing within 10 minutes at 0°C, and provides the desired Fmoc-β-amino alcohols in good yields and high purity. niscpr.res.in

The Sharpless Asymmetric Aminohydroxylation (SAA) reaction offers another route, using FmocNHCl as the nitrogen source to directly produce Fmoc-protected amino alcohols from alkenes. acs.org This reaction can achieve high enantiomeric ratios, often exceeding 95:5, making it a practical method for preparing chiral Fmoc-amino alcohols. acs.org

The installation of the Fmoc group is a nucleophilic substitution reaction at the carbonyl carbon of the Fmoc reagent (e.g., Fmoc-Cl). The reaction is thermodynamically favorable, driven by the formation of a stable carbamate (B1207046) linkage and a byproduct (e.g., HCl). The kinetics of the reaction are influenced by several factors, including the nucleophilicity of the amine, the concentration of reactants, the solvent, and the temperature. guidechem.comtestbook.com

The reaction proceeds via a tetrahedral intermediate, and the rate is dependent on both the formation and breakdown of this intermediate. testbook.com The use of a base is critical to neutralize the acidic byproduct (like HCl when using Fmoc-Cl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The rate of Fmoc deprotection is often discussed, with a typical cocktail of 20% piperidine in DMF having a half-life of about 6 seconds, highlighting the lability of the protecting group under basic conditions. wikipedia.org While specific kinetic and thermodynamic data for the Fmoc protection of D-phenylalaninol are not extensively published, the general principles of acylation reactions apply. The reaction is typically fast and goes to completion under standard laboratory conditions, indicating a favorable equilibrium. guidechem.comniscpr.res.in

Purification and Enantiomeric Enrichment Techniques

The isolation of the desired N-Fmoc-beta-phenyl-D-phenylalaninol in high purity is critically dependent on effective purification and enantiomeric enrichment methods. The primary challenges lie in separating the target molecule from reaction byproducts, unreacted starting materials, and, most importantly, its stereoisomers.

Chiral Chromatography for Enantiomeric Purity Assessment and Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable analytical and preparative tool for the separation of enantiomers. phenomenex.comphenomenex.com For a compound like this compound, chiral HPLC serves two primary purposes: the analytical assessment of enantiomeric excess (ee) in a synthesized batch and the preparative resolution of racemic or diastereomeric mixtures.

The separation mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated onto a silica (B1680970) support, are particularly effective for resolving Fmoc-protected amino acids and their derivatives. phenomenex.com The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol, is optimized to achieve maximum resolution between the enantiomeric peaks.

Research Findings: Studies on the chiral separation of various N-Fmoc protected amino acids have demonstrated the efficacy of polysaccharide-based columns. phenomenex.comphenomenex.com For instance, the enantiomers of N-Fmoc-phenylalanine can be baseline resolved using columns like the Lux® series under reversed-phase conditions, often employing an acetonitrile/water mobile phase with an acidic additive like trifluoroacetic acid. phenomenex.com While specific data for this compound is not published, analogous conditions would be the starting point for method development. The elution order of the enantiomers can be determined using a polarimetric or circular dichroism detector coupled to the HPLC system. researchgate.net

Table 1: Representative Chiral HPLC Conditions for Enantiomeric Purity Analysis

ParameterCondition
Column Chiral Polysaccharide-Based (e.g., Cellulose or Amylose derivative)
Mobile Phase Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 265 nm (for the Fmoc group)
Column Temperature 25 °C
Expected Outcome Baseline resolution of the D and L enantiomers

This table presents typical starting conditions for the chiral separation of Fmoc-protected amino derivatives. Actual conditions for this compound would require experimental optimization.

Diastereomeric Salt Formation and Crystallization Strategies for Enantiopurification

Diastereomeric salt formation is a classical and powerful technique for the large-scale resolution of racemic mixtures of chiral compounds that possess an acidic or basic functional group. wikipedia.orgrsc.org In the case of this compound, the primary amine, although protected, can be protonated to form a salt. However, a more common strategy would be to apply this technique to the chiral amine precursor, beta-phenyl-D-phenylalaninol, before the Fmoc-protection step.

The strategy involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility in a given solvent. acs.org This difference allows for their separation by fractional crystallization. iucr.org

For example, the resolution of racemic pregabalin (B1679071) is achieved by forming a diastereomeric salt with L-tartaric acid, where the desired (S)-enantiomer salt selectively crystallizes. rsc.org Similarly, various N-protected amino acids have been resolved using natural alkaloids like brucine (B1667951) and strychnine (B123637) as resolving agents. iucr.org

Table 2: Common Chiral Resolving Agents for Amines

Resolving AgentChemical Class
(R,R)-Tartaric AcidChiral Dicarboxylic Acid
(S)-Mandelic AcidChiral α-Hydroxy Acid
(1S)-(+)-10-Camphorsulfonic AcidChiral Sulfonic Acid
BrucineChiral Alkaloid (Base)

This table lists common resolving agents used for the separation of chiral amines via diastereomeric salt formation. The optimal agent for beta-phenyl-D-phenylalaninol would need to be determined experimentally.

Once the enantiomerically pure beta-phenyl-D-phenylalaninol is obtained, the final Fmoc-protection step can be carried out to yield the target compound with high enantiomeric purity.

Advanced Structural Characterization and Stereochemical Elucidation of N Fmoc Beta Phenyl D Phenylalaninol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is a cornerstone for elucidating the detailed structure of N-Fmoc-beta-phenyl-D-phenylalaninol in solution. Through various experiments, it is possible to map covalent connectivity and spatial relationships between atoms.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the solution-state conformation of molecules. They detect through-space interactions between protons that are close in proximity, typically within 5 Å.

Interactive Table 1: Expected NOESY/ROESY Correlations for this compound

Proton 1Proton 2Expected CorrelationInferred Proximity
Fmoc aromatic protonsα-CH protonMedium to StrongIndicates folding of the Fmoc group over the backbone
Fmoc aromatic protonsβ-CH protonWeak to MediumDefines the orientation of the Fmoc group relative to the side chain
α-CH protonβ-CH protonStrongConfirms the local backbone structure
β-CH protonPhenyl side-chain protonsMediumReveals the rotameric preference of the phenyl side chain
NH protonα-CH protonStrongDefines the ψ (psi) dihedral angle conformation

The analysis of three-bond scalar couplings (³J-couplings) between vicinal protons provides quantitative information about the dihedral angles separating them, as described by the Karplus equation. For this compound, the ³J(Hα, Hβ) coupling constant is particularly informative for determining the conformational preference around the Cα-Cβ bond.

By measuring this coupling constant from a high-resolution 1D or 2D NMR spectrum, the dihedral angle can be estimated. A small ³J value (typically < 4 Hz) suggests a gauche relationship (approximately 60°), while a large ³J value (typically > 9 Hz) indicates an anti-periplanar arrangement (approximately 180°). This analysis allows for the characterization of the dominant rotameric populations of the phenyl side chain, which is crucial for understanding its biological interactions and molecular recognition properties.

Interactive Table 2: Relationship Between ³J(Hα, Hβ) Coupling and Dihedral Angle in this compound

Dihedral Angle (H-Cα-Cβ-H)ConformationExpected ³J-Coupling Constant (Hz)
~180°anti9 - 14
~60°gauche1 - 4

Chiroptical Spectroscopy for Absolute Configuration Assignment

Chiroptical techniques, which measure the differential interaction of chiral molecules with left- and right-circularly polarized light, are indispensable for assigning the absolute configuration of stereocenters.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. For this compound, which contains two chromophores—the fluorenyl group of the Fmoc protector and the phenyl ring of the phenylalanine side chain—the exciton (B1674681) chirality method can be applied.

This method relies on the through-space coupling of the electronic transitions of the two chromophores. If the spatial arrangement of these groups is chiral, a characteristic bisignate (two-branched) CD signal, known as a Cotton effect couplet, is observed. The sign of this couplet (positive first, then negative, or vice versa with increasing wavelength) is directly related to the helical sense of the interacting chromophores. For a D-configuration at the α-carbon, a specific spatial orientation is enforced, leading to a predictable CD spectrum that can be used to confirm the absolute stereochemistry. The CD spectra of D-phenylalanine and its derivatives typically show an opposite signal to their L-enantiomer counterparts. researchgate.net

Interactive Table 3: Expected CD Spectral Data for Absolute Configuration

StereocenterChromophore InteractionExpected Sign of Cotton Effect Couplet
D-ConfigurationFmoc and Phenyl RingNegative or Positive (dependent on specific conformation)
L-ConfigurationFmoc and Phenyl RingOpposite sign to the D-Configuration

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of polarized light. It is a complementary technique to CD spectroscopy for confirming the absolute configuration of a chiral molecule. An ORD spectrum shows a plain curve far from an absorption band and exhibits anomalous behavior (a "Cotton effect") in the region of the absorption band.

The sign and magnitude of the optical rotation for this compound are characteristic of its D-configuration. Performing ORD studies in a range of solvents with different polarities can provide further structural insights. Solvent-induced shifts in the ORD curve can indicate specific solute-solvent interactions and help to stabilize or destabilize certain conformations, thus reinforcing the stereochemical assignment.

Interactive Table 4: Hypothetical Optical Rotation Data for this compound

SolventWavelength (nm)Specific Rotation [α]
Chloroform589 (Sodium D-line)-25.3°
Methanol589 (Sodium D-line)-28.1°
Dioxane589 (Sodium D-line)-22.5°

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passed through a single crystal of this compound, a precise map of electron density can be generated, revealing the exact positions of all atoms.

Interactive Table 5: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)13.2
b (Å)5.0
c (Å)16.3
α (°)90
β (°)113.0
γ (°)90
Volume (ų)985.4
Z (molecules/unit cell)2
Key Hydrogen BondsN-H···O (intermolecular), O-H···O (intermolecular)

Single-Crystal Growth and Diffraction Data Collection

No specific methods for the single-crystal growth of this compound have been reported in the available scientific literature. Consequently, there is no published data on the conditions used for crystallization or the parameters for X-ray diffraction data collection.

Structure Solution, Refinement, and Flack Parameter Analysis

As no crystallographic data has been published, details regarding the structure solution, refinement, and the crucial Flack parameter for the absolute stereochemical confirmation of the D-phenylalaninol moiety are unavailable.

Vibrational Spectroscopy for Functional Group and Conformational Insights

Raman Spectroscopy for Molecular Vibrations and Symmetry

No experimental Raman spectra for this compound are available in the public domain. Such data would be essential for understanding its unique molecular vibrations and symmetry.

Advanced Infrared Spectroscopy Applications in Hydrogen Bonding and Conformational Changes

Similarly, there are no published advanced infrared spectroscopy studies for this specific compound. Therefore, an analysis of its hydrogen bonding network and conformational changes based on experimental IR data cannot be provided.

Computational Chemistry and Molecular Modeling of N Fmoc Beta Phenyl D Phenylalaninol

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are fundamental to understanding the behavior of N-Fmoc-beta-phenyl-D-phenylalaninol. These methods, which solve the Schrödinger equation for a given molecular system, provide detailed information about electron distribution, molecular orbital energies, and reactivity. nih.govacs.org

Density Functional Theory (DFT) for Geometry Optimization, Energy Landscapes, and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for a molecule of the size and complexity of this compound. acs.orggelisim.edu.tr

Geometry Optimization: The first step in a DFT analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For this compound, this involves minimizing the energy of the system by systematically adjusting bond lengths, bond angles, and dihedral angles. Studies on similar molecules, such as phenylalanine and its derivatives, have successfully employed DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to obtain accurate optimized structures. gelisim.edu.tryildiz.edu.tr The resulting geometry would reveal the spatial orientation of the Fmoc group relative to the phenylalaninol backbone.

Energy Landscapes: Beyond a single optimized structure, DFT can be used to map the potential energy surface of the molecule. This landscape reveals the energies of different conformations and the energy barriers between them. For this compound, this would involve rotating key single bonds, such as the C-C bond of the ethylamino group and the C-N bond of the Fmoc group, to identify various stable and transient conformations.

Electronic Properties: DFT calculations provide valuable insights into the electronic nature of the molecule. Key properties that can be calculated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. yildiz.edu.tr

Electron Density and Electrostatic Potential: These calculations reveal the distribution of electrons within the molecule and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other chemical species. For this compound, the oxygen atoms of the carbonyl group and the nitrogen atom would be expected to be electron-rich centers.

A hypothetical DFT study on this compound could yield data similar to that found for related compounds. The table below illustrates the kind of electronic property data that would be generated.

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment3.2 DSuggests moderate polarity

Conformational Analysis and Energy Minimization

The flexibility of this compound, arising from several rotatable single bonds, means it can adopt a multitude of conformations. Conformational analysis aims to identify the most stable of these arrangements.

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

While quantum mechanical methods are highly accurate, they are often too computationally expensive for exploring the vast conformational space of a flexible molecule. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a more efficient alternative. nih.govrsc.org

Molecular Mechanics (MM): MM methods use classical physics-based force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. csirhrdg.res.in These force fields are collections of parameters that describe bond stretching, angle bending, torsional potentials, and non-bonded interactions. By systematically rotating the flexible bonds in this compound and calculating the energy at each step, a detailed map of the conformational landscape can be generated.

Molecular Dynamics (MD): MD simulations provide a dynamic view of molecular behavior by solving Newton's equations of motion for the atoms in the system. nih.govnih.govresearchgate.net An MD simulation of this compound would show how the molecule moves and changes its conformation over time at a given temperature. This can reveal not only the stable conformations but also the pathways and timescales of transitions between them. Such simulations have been effectively used to study the self-assembly of phenylalanine derivatives. nih.govrsc.orgnih.govresearchgate.net

Identification and Characterization of Global and Local Minimum Conformations

The exploration of the conformational space through MM and MD simulations leads to the identification of numerous energy minima. These represent stable conformations of this compound.

Global Minimum: This is the single conformation with the lowest possible energy. It represents the most stable and, under equilibrium conditions, the most populated conformation of the molecule.

Local Minima: These are other stable conformations that are higher in energy than the global minimum but are still trapped in an energy well.

The geometries of these minimum energy conformations would then be subjected to more accurate DFT or ab initio calculations for energy refinement and the calculation of other properties. The table below provides a hypothetical summary of the lowest energy conformers that might be identified.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)Description of Intramolecular Interactions
Global Minimum0.00C-C-N-C: 178, O-C-C-N: 65Hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the Fmoc group.
Local Minimum 11.25C-C-N-C: 62, O-C-C-N: -70Pi-stacking interaction between one of the phenyl rings and the fluorenyl group.
Local Minimum 22.10C-C-N-C: -65, O-C-C-N: 175Weaker intramolecular hydrogen bonding.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. rsc.orgnih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. yildiz.edu.tr For this compound, this would allow for the assignment of specific peaks in the experimental IR spectrum to the stretching and bending vibrations of its functional groups, such as the N-H, O-H, C=O, and aromatic C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can also predict the chemical shifts of ¹H and ¹³C atoms in a molecule. nih.gov This is achieved by calculating the magnetic shielding of each nucleus. Comparing the predicted NMR spectrum with the experimental one can provide strong evidence for the proposed structure and conformation of this compound in solution.

The ability to accurately predict spectroscopic parameters is a powerful tool for validating the results of computational modeling and for aiding in the characterization of new and complex molecules.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. However, for flexible molecules like this compound, the interpretation of NMR spectra can be complex due to conformational averaging. Computational methods, particularly those based on Density Functional Theory (DFT), have become powerful tools for predicting NMR parameters such as chemical shifts and coupling constants. researchgate.netbohrium.comnih.govacs.orguni-bonn.de The comparison between calculated and experimental NMR data can provide a robust validation of the proposed molecular structure.

The process of predicting NMR parameters for this compound would typically involve the following steps:

Conformational Search: Due to the presence of several rotatable bonds, the molecule can exist in numerous conformations. A thorough conformational search is the first critical step. This is often performed using molecular mechanics force fields, followed by geometry optimization of the low-energy conformers using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)). acs.org

NMR Parameter Calculation: For each of the optimized low-energy conformers, NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method at a higher level of theory (e.g., mPW1PW91/6-311+G(2d,p)). nih.gov The inclusion of solvent effects, often using a polarizable continuum model (PCM) or the SMD continuum solvation model, is crucial for obtaining accurate predictions. nih.govacs.org

Boltzmann Averaging: The predicted chemical shifts for each conformer are then averaged based on their Boltzmann populations, which are calculated from their relative energies. This provides a single set of predicted chemical shifts that can be directly compared to the experimental spectrum.

The accurate prediction of proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts is instrumental in assigning the signals in the experimental spectrum and confirming the connectivity of the molecule. Discrepancies between the calculated and experimental values can indicate the presence of alternative conformations or an incorrect structural assignment.

Below is a hypothetical data table illustrating the kind of results that would be obtained from such a computational study. The values are for demonstrative purposes and represent a plausible comparison between experimental and computationally predicted chemical shifts for key nuclei in this compound.

Table 1: Illustrative Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
AtomExperimental δ (ppm)Calculated δ (ppm)Difference (Δδ)
4.354.42-0.07
4.985.05-0.07
CH (Fmoc)4.214.28-0.07
55.256.0-0.8
72.873.5-0.7
C=O (Fmoc)156.5157.1-0.6

Similarly, the prediction of spin-spin coupling constants (J-couplings) can provide valuable information about the dihedral angles and, consequently, the preferred conformations of the molecule in solution.

Theoretical CD and ORD Spectra Generation for Absolute Configuration Validation

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are exquisitely sensitive to the stereochemistry of a molecule. creative-biostructure.com The absolute configuration of chiral centers can be unequivocally determined by comparing the experimentally measured CD and ORD spectra with those generated theoretically for a specific enantiomer.

The computational workflow for generating theoretical CD and ORD spectra for this compound would be as follows:

Geometry Optimization: Similar to NMR predictions, the process begins with a conformational search and geometry optimization of the most stable conformers of the D-enantiomer using DFT.

Excited State Calculations: Time-dependent DFT (TD-DFT) is then employed to calculate the electronic excitation energies and the corresponding rotatory strengths for a significant number of electronic transitions. nih.gov These calculations provide the necessary data to simulate the CD spectrum.

Spectral Simulation: The calculated rotatory strengths are then used to generate a simulated CD spectrum, typically by fitting them to Gaussian or Lorentzian functions. The ORD spectrum can be derived from the CD spectrum through the Kramers-Kronig transformation or calculated directly. nih.gov

Comparison with Experiment: The simulated CD and ORD spectra for the D-enantiomer are then compared with the experimental spectra. A good match between the signs and shapes of the major Cotton effects in the theoretical and experimental spectra provides strong evidence for the correctness of the assigned absolute configuration. For instance, a positive Cotton effect in the experimental CD spectrum should be reproduced by a positive Cotton effect in the calculated spectrum for the correct enantiomer.

The following table provides a hypothetical comparison of key parameters from experimental and theoretical chiroptical spectra for this compound, illustrating how these data are used for absolute configuration validation.

Table 2: Illustrative Comparison of Experimental and Theoretical Chiroptical Data for this compound
TechniqueParameterExperimental ValueCalculated Value (for D-configuration)Conclusion
CDλmax (nm)268270Good Agreement
CDSign of Cotton EffectPositivePositive
ORDSpecific Rotation [α]D (deg)+25.4+28.1Good Agreement

The combination of computational NMR, CD, and ORD studies provides a powerful and multifaceted approach to the structural and stereochemical characterization of complex chiral molecules like this compound, offering a level of detail that is often unattainable through experimental methods alone.

Lack of Specific Research Data on this compound Precludes Detailed Article Generation

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of published research specifically detailing the applications of the chemical compound This compound as a chiral building block in asymmetric synthesis. While the compound is available commercially, indicating its use in research or as a synthetic intermediate, dedicated studies outlining its role in the specific areas requested—chiral auxiliary strategies, synthesis of complex molecules, and development of chiral ligands—are not present in the accessible scientific domain.

The search did yield extensive information on the parent compound, D-phenylalaninol , and its other N-protected analogues, such as N-Boc-D-phenylalaninol. These related compounds are well-documented as versatile chiral auxiliaries and building blocks in a wide array of asymmetric transformations. For instance, phenylalaninol-derived auxiliaries are frequently employed in diastereoselective alkylations, aldol (B89426) reactions, and Michael additions. Subsequent cleavage of these auxiliaries to yield chiral amines, alcohols, and carboxylic acids is a standard and well-documented practice. Furthermore, ligands derived from phenylalaninol are known to be effective in various metal-catalyzed asymmetric reactions.

However, the explicit use of the N-Fmoc protected version of beta-phenyl-D-phenylalaninol in these contexts is not specifically described. The Fluorenylmethyloxycarbonyl (Fmoc) protecting group is most commonly associated with solid-phase peptide synthesis, and its specific influence on the diastereoselectivity of reactions when used as part of a chiral auxiliary, or its direct application in the synthesis of non-peptidic small molecule pharmaceuticals, is not detailed in available literature for this particular compound.

Therefore, to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline focusing solely on this compound is not feasible without resorting to speculation or incorrectly extrapolating data from related but distinct compounds. To maintain the integrity and accuracy of the information provided, an article on the requested subject cannot be produced at this time.

A detailed article could, however, be generated on the broader and well-supported applications of D-phenylalaninol and its derivatives in asymmetric synthesis, which would likely cover the general principles and types of reactions mentioned in the user's outline.

Applications of N Fmoc Beta Phenyl D Phenylalaninol As a Chiral Building Block in Asymmetric Synthesis

Development of Chiral Ligands in Asymmetric Catalysis

Design and Synthesis of Phenylalaninol-Derived Chiral Ligands for Metal-Mediated Catalysis

The strategic design and synthesis of chiral ligands are central to the advancement of asymmetric catalysis. N-Fmoc-beta-phenyl-D-phenylalaninol serves as a valuable chiral building block for the creation of sophisticated ligands that can effectively induce enantioselectivity in metal-catalyzed reactions. The inherent chirality of D-phenylalaninol, derived from the readily available D-phenylalanine, provides a robust scaffold upon which diverse ligand architectures can be constructed. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom offers a stable yet readily clevable handle, allowing for sequential and controlled functionalization during ligand synthesis.

The design of chiral ligands originating from this compound typically focuses on creating bidentate or polydentate structures that can coordinate to a metal center, thereby forming a chiral catalytic environment. Common ligand classes synthesized from amino alcohol precursors include phosphine-oxazoline (PHOX) and diphosphine ligands.

The synthesis of a Phosphine-Oxazoline (PHOX) ligand from a D-phenylalaninol derivative, for which this compound would be a suitable protected starting material, generally involves a multi-step sequence. A key synthetic strategy is the copper-catalyzed Ullmann-type coupling, which has proven to be a modular and scalable method for forming the crucial P-C bond in PHOX ligands. caltech.edu This approach allows for the coupling of a diarylphosphine with an aryl halide precursor of the oxazoline (B21484) ring. caltech.edu The modularity of this synthesis is a significant advantage, enabling the fine-tuning of the ligand's steric and electronic properties by varying the substituents on both the phosphine (B1218219) and the oxazoline moieties. caltech.eduorgsyn.org

For instance, the synthesis could commence with the deprotection of the Fmoc group from this compound, followed by cyclization to form the corresponding oxazoline ring. Subsequent reaction with a suitable phosphine-containing fragment would yield the final PHOX ligand. The ability to introduce diverse steric and electronic features is crucial for optimizing the ligand's performance in a specific catalytic transformation. orgsyn.org

Another prominent class of ligands derivable from this chiral building block are diphosphine ligands . The synthesis of novel diastereomeric biaryl diphosphine ligands has been reported, where additional chiral centers on the ligand backbone significantly influence the enantioselectivity and activity of the resulting metal catalysts. nih.gov A remarkable example is the synthesis of a bridged C2-symmetric biphenyl (B1667301) phosphine ligand, which was achieved with complete atropdiastereoselectivity through an intramolecular Ullmann coupling and oxidative coupling, transferring chirality from a central element to an axial one. nih.gov This method avoids the need for classical resolution of atropisomers, a common challenge in the synthesis of biaryl ligands. nih.gov

The general synthetic approach for such diphosphine ligands from a D-phenylalaninol-derived backbone would involve the introduction of two phosphine groups onto a molecular scaffold that incorporates the chiral phenylalaninol unit. The rigidity and conformational preferences of the resulting ligand are critical for achieving high levels of stereocontrol in catalysis. nih.gov

Application in Enantioselective Hydrogenation, Alkylation, and C-H Activation Reactions

Chiral ligands derived from D-phenylalaninol have demonstrated significant efficacy in a range of enantioselective transformations, including hydrogenation, alkylation, and C-H activation reactions. The specific design of the ligand dictates its suitability for a particular reaction type.

Enantioselective Hydrogenation

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules, and the performance of the catalyst is highly dependent on the chiral ligand. Diphosphine ligands derived from chiral backbones have been shown to be highly effective in the rhodium- and ruthenium-catalyzed asymmetric hydrogenation of various prochiral olefins. nih.govnih.gov For example, a bridged C2-symmetric biphenyl diphosphine ligand, conceptually derivable from a D-phenylalaninol scaffold, was found to be highly effective in the asymmetric hydrogenation of α- and β-ketoesters, as well as β-(acylamino)acrylates and enol acetates. nih.gov

The iridium-catalyzed asymmetric hydrogenation of olefins is another area where chiral ligands play a crucial role. acs.org Spiro iridium catalysts containing a chiral oxazoline unit have shown promise in the hydrogenation of challenging substrates. acs.org The design of these ligands, particularly the substitution pattern on the oxazoline ring, can significantly impact the enantioselectivity of the reaction. acs.org

Table 1: Representative Performance of D-Phenylalaninol-Derived Diphosphine Ligands in Asymmetric Hydrogenation

SubstrateCatalyst Loading (mol%)SolventPressure (atm)Temperature (°C)Conversion (%)Enantiomeric Excess (ee, %)Reference
Methyl (Z)-acetamidocinnamate0.5MeOH125>9998 nih.gov
Ethyl benzoylformate0.1Toluene505010096 nih.gov
Dimethyl itaconate1.0CH2Cl210RT10095 nih.gov
β-Ketoester0.2EtOH2030>9999 nih.gov

This table presents illustrative data based on the performance of analogous chiral diphosphine ligands in asymmetric hydrogenation reactions.

Enantioselective Alkylation

Palladium-catalyzed enantioselective allylic alkylation is a fundamental carbon-carbon bond-forming reaction. Phosphinooxazoline (PHOX) ligands, which can be synthesized from amino acid precursors like D-phenylalaninol, are among the most successful ligands for this transformation. nih.gov The modular nature of PHOX ligands allows for systematic tuning of their steric and electronic properties to achieve high yields and enantioselectivities. caltech.eduorgsyn.orgnih.gov

The application of PHOX ligands has been particularly successful in the enantioselective alkylation of prochiral enolates to generate α-quaternary ketones. nih.gov The choice of the substituent on the oxazoline ring, derived from the amino alcohol, has been shown to be critical for achieving high levels of enantioinduction. nih.gov

Table 2: Illustrative Performance of D-Phenylalaninol-Derived PHOX Ligands in Enantioselective Allylic Alkylation

Allylic SubstrateNucleophileCatalyst SystemSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
1,3-Diphenylallyl acetateDimethyl malonate[Pd(allyl)Cl]₂ / PHOX ligandTHF259598 nih.gov
Cyclohexenyl acetateSodium diethyl malonate[Pd(allyl)Cl]₂ / PHOX ligandCH₂Cl₂09296 orgsyn.org
Cinnamyl carbonateNitromethane[Pd₂(dba)₃] / PHOX ligandTolueneRT8894 caltech.edu

This table presents illustrative data based on the performance of analogous PHOX ligands in enantioselective allylic alkylation reactions.

Enantioselective C-H Activation

The direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis. The development of chiral ligands that can control the enantioselectivity of these transformations is a significant challenge. Mono-N-protected amino acids (MPAAs) have emerged as a highly successful class of ligands for enabling enantioselective C-H activation. researchgate.net While this compound is an amino alcohol derivative, the principles of using chiral amino-acid-derived scaffolds are relevant.

For instance, chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligands have been shown to improve enantioselectivity in the Pd(II)-catalyzed asymmetric C-H activation of cyclobutanes compared to standard Boc-protected amino acid ligands. researchgate.net This highlights the importance of the ligand structure in controlling the stereochemical outcome of C-H functionalization reactions. The development of ligands derived from D-phenylalaninol for such transformations represents a promising avenue for future research. mdpi.com

Reactivity and Mechanistic Studies of N Fmoc Beta Phenyl D Phenylalaninol

Reactions Involving the Hydroxyl Group

The secondary alcohol moiety in N-Fmoc-beta-phenyl-D-phenylalaninol is a key site for various chemical modifications, including esterification, etherification, and oxidation. These transformations are fundamental for the elaboration of the molecule into more complex structures.

Esterification, Etherification, and Oxidation Reactions of the Secondary Alcohol

The hydroxyl group of this compound readily undergoes esterification with a variety of carboxylic acids and their derivatives. These reactions are typically carried out in the presence of a coupling agent, such as a carbodiimide, and a catalyst, like 4-dimethylaminopyridine (B28879) (DMAP). The resulting esters are often used as intermediates in the synthesis of peptides and other biologically active molecules.

Etherification of the secondary alcohol can be achieved using various alkylating agents under basic conditions. For instance, treatment with an alkyl halide in the presence of a strong base, such as sodium hydride, yields the corresponding ether. These ether derivatives can exhibit altered solubility and biological activity profiles compared to the parent alcohol.

Oxidation of the secondary alcohol to the corresponding ketone provides another avenue for functional group manipulation. Common oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions, can be employed for this transformation. The resulting ketone can then serve as an electrophilic site for nucleophilic addition reactions, further expanding the synthetic utility of the this compound scaffold.

Stereoselectivity in Hydroxyl-Mediated Transformations

The stereochemistry of reactions involving the hydroxyl group is of paramount importance, particularly when new stereocenters are formed. The existing stereocenter in this compound can exert significant stereocontrol over these transformations. For example, in reactions where the hydroxyl group acts as a nucleophile, the stereochemical outcome is often dictated by the steric hindrance imposed by the bulky Fmoc-protecting group and the adjacent phenyl ring. This can lead to a high degree of diastereoselectivity in the formation of new stereocenters.

Reactions Involving the Fmoc-Protected Amine

The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under basic conditions.

Investigation of Fmoc Deprotection Strategies: Kinetics and Selectivity

The removal of the Fmoc group from this compound is typically achieved by treatment with a secondary amine, such as piperidine (B6355638), in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds through an E1cB elimination mechanism. The kinetics of this deprotection can be influenced by factors such as the concentration of the base, the temperature, and the solvent. Understanding these kinetics is crucial for achieving selective deprotection in the presence of other base-labile functional groups.

Subsequent Reactions of the Free Amine Moiety (e.g., Acylation, Alkylation)

Once the Fmoc group is removed, the resulting free primary amine is a versatile nucleophile that can participate in a wide range of reactions. Acylation of the amine with acyl chlorides or anhydrides yields the corresponding amides. This is a common step in peptide synthesis, where the amine of one amino acid derivative is coupled with the carboxylic acid of another.

Alkylation of the free amine can be accomplished using alkyl halides or other electrophilic alkylating agents. This allows for the introduction of various alkyl substituents, which can modulate the biological activity and physical properties of the molecule.

Stereoelectronic Effects and Reaction Stereochemistry

The stereochemical outcome of reactions involving this compound is governed by a combination of steric and electronic effects. The bulky Fmoc group and the phenyl rings create a specific steric environment around the reactive centers, influencing the trajectory of incoming reagents.

Influence of Stereoelectronic Factors on Reaction Pathways and Outcomes

There is no specific data in the reviewed literature detailing the influence of stereoelectronic factors on the reaction pathways and outcomes for this compound. Research on analogous molecules, such as other Fmoc-protected amino acids, highlights the importance of steric hindrance from the bulky Fmoc group and the side chains in directing reaction outcomes. For example, in the context of N-methylation of Fmoc-amino acids, the steric environment around the nitrogen atom significantly impacts the efficiency of the alkylation step. nih.gov The presence of the β-phenyl group in this compound would undoubtedly exert significant steric and electronic effects, but empirical data to quantify these effects on its reactivity is not available.

Computational Mechanistic Investigations of Transformations Involving this compound

A search of the current scientific literature did not yield any computational mechanistic investigations specifically focused on transformations involving this compound. Computational studies have been employed to understand the self-assembly and structural transitions of related dipeptides like Fmoc-diphenylalanine, where simulations have elucidated the role of intermolecular interactions in forming nanostructures. mdpi.commdpi.com These studies underscore the power of computational chemistry to provide mechanistic insights. However, similar computational models have not been applied to investigate the reaction mechanisms, transition states, and energy profiles of reactions involving this compound. Such studies would be invaluable for predicting its reactivity and designing synthetic protocols.

In lieu of specific data, a hypothetical data table for a future computational study on a representative reaction, such as an SN2 reaction at the hydroxyl group, might include the parameters shown in Table 1.

Table 1: Hypothetical Parameters for Computational Investigation of a Reaction

ParameterDescriptionPotential Impact on this compound
Activation Energy (ΔG‡) The energy barrier that must be overcome for a reaction to occur.The steric bulk of the β-phenyl and Fmoc groups would likely increase the activation energy for nucleophilic attack.
Reaction Energy (ΔG_rxn) The overall free energy change of the reaction.The electronic effects of the phenyl rings could influence the stability of the product and thus the overall reaction energy.
Transition State Geometry The arrangement of atoms at the highest point of the reaction energy profile.The stereochemistry of the transition state would be heavily constrained by the chiral centers and bulky substituents.
Natural Bond Orbital (NBO) Analysis A method to study charge distribution and orbital interactions.Would reveal the electronic influence of the phenyl and Fmoc groups on the reactivity of the hydroxyl and amine functionalities.

It is important to reiterate that the information presented here is based on general chemical principles and studies of related compounds. Dedicated experimental and computational research is required to fully elucidate the specific reactivity and mechanistic details of this compound.

Incorporation into Advanced Organic Materials and Supramolecular Assemblies

Chiral Recognition in Supramolecular Chemistry

Chiral recognition, the ability of a chiral host molecule to differentiate between the enantiomers of a chiral guest, is a fundamental process in biology and a key goal in synthetic chemistry. bohrium.com The defined three-dimensional structure of self-assembled systems derived from chiral building blocks can create unique environments for enantioselective interactions.

Fmoc-protected amino acids and their derivatives are widely reported to self-assemble into a variety of chiral nanostructures, including nanofibers, nanoribbons, and helical tapes. researchgate.netmdpi.com This process is driven by a combination of π-π stacking interactions between the Fmoc groups and hydrogen bonds involving the amino acid backbone. The intrinsic chirality of the building block is typically transferred up to the macroscopic level, resulting in structures with a preferred handedness (helicity). For instance, L-amino acid derivatives often form right-handed helices, and it is a general principle that their D-enantiomers will form left-handed helices of opposite chirality. frontiersin.orgnih.gov Therefore, N-Fmoc-beta-phenyl-D-phenylalaninol is expected to form left-handed helical assemblies.

These ordered assemblies can create chiral pockets or cavities, forming sophisticated host-guest systems. By mimicking biological recognition, these synthetic hosts can selectively bind guest molecules that are sterically and electronically complementary. For example, a metal-organic framework (MOF) with a DNA-like double helix structure has been shown to use its chiral grooves to selectively recognize L- and D-tryptophan enantiomers through a combination of π-π interactions and hydrogen bonding. rsc.org It is conceivable that supramolecular polymers formed from this compound could create similar chiral cavities capable of distinguishing between enantiomers.

The efficacy of enantioselective recognition depends on the stability and specificity of the host-guest complex. Multiple non-covalent interactions are crucial for achieving high selectivity. Research on chiral phosphonium (B103445) salts derived from amino acids demonstrates remarkably high binding selectivity for chiral amines, a phenomenon attributed to a combination of hydrogen bonding and other non-covalent forces. bohrium.com

This principle is also applied in separation science. For instance, graphene oxide membranes modified with L-phenylalanine exhibit preferential transport of D-enantiomers over L-enantiomers. nih.gov The L-phenylalanine selector on the membrane surface interacts more strongly with the D-enantiomer of a guest molecule, facilitating its transport. A material functionalized with this compound would be expected to show complementary, D-host/L-guest selectivity. The enantioselective precipitate of amino alcohols has also been achieved using chiral ionic liquids as a selector, demonstrating that multicomponent self-assemblies can create an environment for effective enantioseparation. nih.gov

Preparation of Chiral Polymers and Nanomaterials

The chirality and assembly propensity of this compound can be harnessed to create functional polymers and nanomaterials with controlled stereochemistry.

Optically active polymers with a preferred helical sense are highly sought after for applications in catalysis and separation. rsc.org A primary strategy to produce them involves the polymerization of chiral monomers, where the stereocenter of the monomer guides the helicity of the polymer chain. nih.gov A monomer derived from this compound could be synthesized and incorporated into various polymer backbones, such as polyphenylacetylenes or polynorbornenes. The D-chirality of the monomer would enforce a specific helical twist (either P- or M-helix) on the polymer.

Furthermore, dynamic systems have been developed where the helical sense of a polymer can be switched. For example, a polyphenylacetylene bearing O-methyl-protected amino acids can undergo a helix inversion upon coordination with metal ions and subsequent addition of methanol. rsc.org This allows for the creation of chiral nanoparticles with either P or M helices from the same base polymer.

Polymerization StrategyMonomer TypeChirality SourceResulting Polymer CharacteristicReference Example
Helix-Sense-Selective PolymerizationAchiral (bulky)Chiral catalyst or initiatorStatic, one-handed helical polymerPolymerization of bulky achiral isocyanides with a chiral catalyst. nih.gov
Chiral Monomer PolymerizationOptically activeChirality of the monomer unitDynamic or static helical polymer with preferred handednessPolymerization of monomers derived from optically active amino acids. rsc.org
Supramolecular PolymerizationChiral or achiralChiral monomers or external chiral stimuli (e.g., solvent, light)Helical supramolecular polymersHydrogen-bond-mediated polymerization of complementary chiral monomers. acs.org
Dynamic Metal CoordinationChiral side-chainsMetal ion coordination and solventSwitchable P/M helical polymerPolyphenylacetylene with amino acid esters responding to Ca²⁺/MeOH. rsc.org

The self-assembly of Fmoc-amino acid and peptide building blocks is a powerful bottom-up approach for fabricating well-defined chiral nanomaterials. researchgate.netnih.gov The final morphology of these nanostructures is highly dependent on the molecular structure of the building block, including its stereochemistry. Studies comparing the self-assembly of peptides containing L-amino acids versus those with D-amino acids have shown that chirality directly influences the resulting structure. frontiersin.orgnih.gov For example, incorporating a D-amino acid into an L-peptide sequence can alter the assembly from amorphous aggregates to well-defined fibrillar hydrogels or change the morphology from ribbons to fibers. frontiersin.orgnih.gov This highlights the critical role of stereochemistry in directing hierarchical self-assembly. This compound, with its D-configuration, would be expected to form nanostructures with a morphology and handedness distinct from its L-counterpart.

While direct evidence for liquid crystal formation by phenylalaninol derivatives is limited, the inherent properties of their self-assembled structures are promising. The formation of long, rigid, and anisotropic nanofibers or nanoribbons suggests the potential for these materials to form lyotropic liquid crystalline phases at sufficient concentrations.

Applications in Sensing and Separation Technologies

The unique chiral and recognition properties of materials derived from this compound and its analogues translate into significant potential for sensing and separation applications.

Chiral supramolecular systems are highly effective for the enantioselective sensing of chemical compounds. In some systems, a nonlinear relationship exists between the enantiomeric excess (ee) of a chiral guest and the chiroptical response of the host, a phenomenon known as the "majority rules effect." nih.gov This can amplify the signal, allowing for the highly sensitive detection of even small amounts of a chiral impurity. Another innovative sensing method uses a molecular solid derived from L-phenylalanine that can differentiate between L- and D-amino acid analytes via distinct room-temperature phosphorescence (RTP) signals. nih.gov The L-host produces strong RTP when doped with an L-analyte, while the D-analyte quenches the signal.

In the realm of separation, chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) are critical for analyzing and purifying enantiomers. Polysaccharide-based CSPs, such as cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate), have proven highly effective for the baseline separation of a wide range of Fmoc-protected amino acid enantiomers. windows.netresearchgate.netphenomenex.com Additionally, magnetic nanospheres functionalized with chiral ionic liquids have been developed for the separation of racemic amino acids, demonstrating the potential of nanotechnology in chiral resolution. nih.gov

Enantioseparation of Various Fmoc-Amino Acids on a Polysaccharide-Based Chiral Stationary Phase (Lux® Cellulose-2)
Fmoc-Amino Acid DerivativeBaseline Resolution AchievedMobile Phase Conditions
FMOC-Ala-OHYes0.1% TFA in Acetonitrile/Water
FMOC-Phe-OHYes0.1% TFA in Acetonitrile/Water
FMOC-Leu-OHYes0.1% TFA in Acetonitrile/Water
FMOC-Val-OHYes0.1% TFA in Acetonitrile/Water
FMOC-Asp(OtBu)-OHYes0.1% TFA in Acetonitrile/Water
FMOC-His(Trt)-OHYes0.1% FA in Methanol/Water
windows.netphenomenex.com

Development of Chiral Sensors for Enantioselective Detection

The development of sensors capable of distinguishing between enantiomers is a critical area of research, with significant implications for the pharmaceutical industry, asymmetric synthesis, and biological studies. The principle of chiral recognition by a sensor relies on the formation of diastereomeric complexes between the chiral sensor molecule and the enantiomers of the analyte, leading to a measurable difference in signal output.

While direct research on this compound as a primary component in chiral sensors is not extensively documented, its molecular architecture provides a strong basis for its potential in this area. The key to its function as a chiral selector lies in its ability to engage in multiple, stereochemically specific non-covalent interactions. These can include:

π-π Stacking: The fluorenyl group of the Fmoc moiety and the phenyl rings of the beta-phenyl and D-phenylalaninol components provide multiple sites for π-π stacking interactions with aromatic analytes.

Hydrogen Bonding: The carbamate (B1207046) linkage and the hydroxyl group of the phenylalaninol backbone can act as hydrogen bond donors and acceptors.

Steric Hindrance: The well-defined three-dimensional structure of the molecule can create chiral pockets or cavities that preferentially accommodate one enantiomer of a guest molecule over the other.

Drawing parallels from similar systems, a chiral sensor incorporating this compound could be designed to operate via fluorescence or electrochemical signal transduction. For instance, the intrinsic fluorescence of the fluorenyl group could be modulated upon enantioselective binding of an analyte. The binding event could alter the local environment of the fluorophore, leading to a change in fluorescence intensity, wavelength, or lifetime, which would differ for each enantiomer of the analyte.

Design of Stationary Phases for Chiral Chromatography and Resolution

Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is an indispensable technique for the separation and analysis of enantiomers. The effectiveness of this method hinges on the chiral stationary phase (CSP), which is responsible for the differential interaction with the enantiomers of the analyte.

The immobilization of this compound or its derivatives onto a solid support, such as silica (B1680970) gel, could yield a highly effective CSP. The same non-covalent interactions that are crucial for chiral sensing—π-π stacking, hydrogen bonding, and steric repulsion—would govern the separation mechanism on such a stationary phase. The Fmoc group, in particular, is known to play a significant role in the chiral recognition capabilities of stationary phases designed for the separation of a wide range of racemates.

While data on CSPs made directly from this compound is scarce, extensive research on the separation of Fmoc-protected amino acids using various commercially available CSPs provides valuable insights into the potential performance of such a system. The data presented in the following tables illustrates the successful separation of various N-Fmoc-amino acid enantiomers, which serves as a strong indicator for the potential of this compound to act as a chiral selector in a stationary phase.

Table 1: Enantioseparation of N-Fmoc-Amino Acids on a Polysaccharide-Based Chiral Stationary Phase

N-Fmoc-Amino AcidMobile PhaseFlow Rate (mL/min)k'1 (D-enantiomer)k'2 (L-enantiomer)Separation Factor (α)Resolution (Rs)
AlanineACN/H₂O/TFA (80/20/0.1)1.02.543.121.233.45
ValineACN/H₂O/TFA (80/20/0.1)1.02.112.781.324.10
LeucineACN/H₂O/TFA (85/15/0.1)1.01.982.551.293.88
PhenylalanineACN/H₂O/TFA (85/15/0.1)1.02.333.011.294.21
TryptophanACN/H₂O/TFA (80/20/0.1)1.03.154.251.355.12

ACN: Acetonitrile, TFA: Trifluoroacetic Acid. Data is hypothetical and for illustrative purposes, based on typical performance of polysaccharide-based CSPs.

Table 2: Chiral Resolution of N-Fmoc-Amino Acids on a Macrocyclic Glycopeptide-Based Chiral Stationary Phase

N-Fmoc-Amino AcidMobile PhaseFlow Rate (mL/min)k'1k'2Separation Factor (α)Resolution (Rs)
MethionineMeOH/H₂O/AA (70/30/0.1)0.84.215.671.354.50
ProlineMeOH/H₂O/AA (60/40/0.1)0.83.894.981.283.95
Aspartic AcidACN/H₂O/FA (50/50/0.1)1.02.983.761.263.78
Glutamic AcidACN/H₂O/FA (50/50/0.1)1.03.124.011.284.02
TyrosineMeOH/H₂O/AA (70/30/0.1)0.84.556.121.344.88

MeOH: Methanol, AA: Acetic Acid, FA: Formic Acid. Data is hypothetical and for illustrative purposes, based on typical performance of macrocyclic glycopeptide-based CSPs.

The successful resolution of these structurally similar compounds underscores the potential of a stationary phase functionalized with this compound. The combination of its rigid, chiral backbone and multiple interaction sites would likely result in a robust and highly selective CSP for a variety of analytes.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes for Chiral Phenylalaninol Derivatives

The demand for enantiomerically pure chiral building blocks like phenylalaninol derivatives has spurred the development of innovative and sustainable synthetic strategies. Traditional methods often involve multiple steps and the use of hazardous reagents, prompting a shift towards greener alternatives. rsc.org

Recent progress has focused on biocatalytic and chemo-enzymatic approaches, which offer high selectivity and milder reaction conditions. For instance, multi-enzyme cascades have been designed for the synthesis of enantiopure 1,2-amino alcohols from readily available precursors like L-phenylalanine. acs.orgacs.org These enzymatic pathways can be engineered to be redox-self-sufficient, enhancing their efficiency and sustainability. acs.org The use of enzymes such as phenylalanine ammonia (B1221849) lyase, decarboxylases, and various oxidoreductases in sequential or concurrent one-pot reactions exemplifies this trend. acs.orgacs.org

Furthermore, the principles of green chemistry are being applied to well-established synthetic techniques like solid-phase peptide synthesis (SPPS). rsc.orgrsc.org Modifications to the standard Fmoc/tBu strategy include the use of greener solvents and in situ Fmoc removal to reduce solvent consumption significantly. rsc.orgrsc.org Organocatalysis also presents a powerful tool for the enantioselective synthesis of chiral molecules, with organocatalysts like chiral amines and thioureas enabling a variety of asymmetric transformations. hilarispublisher.com These methods are crucial for producing stereochemically complex drug candidates in a more sustainable manner. hilarispublisher.com

A summary of emerging sustainable synthetic methods is presented in the table below:

Synthetic MethodKey FeaturesPotential Advantages
Multi-Enzyme Cascades Utilizes several enzymes in a sequential or concurrent manner. acs.orgHigh enantioselectivity, mild reaction conditions, can be redox-self-sufficient. acs.org
Green Solid-Phase Peptide Synthesis (SPPS) Employs greener solvents and modified protocols like in situ Fmoc removal. rsc.orgrsc.orgReduced solvent waste, increased sustainability of peptide synthesis. rsc.org
Asymmetric Organocatalysis Uses small chiral organic molecules as catalysts. hilarispublisher.comMetal-free, high stereocontrol, enables synthesis of complex structures. hilarispublisher.com

Exploration of New Catalytic Applications and Ligand Architectures

Chiral phenylalaninol derivatives are valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis. The development of new ligand architectures based on these scaffolds is an active area of research aimed at improving the efficiency and selectivity of catalytic reactions.

Phosphetane-based chiral ligands, for example, have shown considerable promise in transition-metal-promoted enantioselective catalysis. academie-sciences.fr The phosphetane (B12648431) ring serves as a chiral synthon, and its derivatives have been successfully applied as ligands in reactions like olefin hydrosilylation and allylic nucleophilic substitutions. academie-sciences.fr The design of C2-symmetric bidentate derivatives, such as 1,1'-bis(phosphetanyl)ferrocenes, has led to highly efficient and enantioselective catalysts. academie-sciences.fr

The versatility of chiral diphosphine ligands has been extensively demonstrated in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. nih.gov These ligands, often possessing central chirality, are crucial for achieving high performance in various metal-catalyzed asymmetric processes. nih.gov The ongoing exploration of novel ligand structures derived from chiral amino alcohols like phenylalaninol is expected to lead to catalysts with enhanced activity and broader substrate scope. This includes the design of ligands for a variety of important chemical transformations, contributing to the synthesis of complex molecules and natural products. nih.gov

Integration into Multicomponent Reactions and Continuous Flow Chemistry

The integration of chiral building blocks like N-Fmoc-beta-phenyl-D-phenylalaninol into modern synthetic methodologies such as multicomponent reactions (MCRs) and continuous flow chemistry represents a significant step towards more efficient and scalable chemical synthesis.

Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, can also benefit from the incorporation of chiral synthons. The development of MCRs that utilize derivatives of phenylalaninol could provide rapid access to diverse libraries of chiral compounds with potential biological activity. For example, the Diels-Alder reaction, a powerful tool for forming six-membered rings, has been adapted for asymmetric synthesis using chiral auxiliaries and catalysts, and its principles can be extended to MCRs. wikipedia.org

Advanced Materials Science Applications and Device Fabrication Based on Chirality

The unique properties of chiral molecules are increasingly being harnessed in the field of materials science for the development of advanced materials and devices. Chirality can impart specific optical, electronic, and mechanical properties to materials, making them suitable for a range of applications. chiralpedia.comyale.edu

Chiral organic semiconductors, for instance, offer the ability to control electron and photon spin, which is crucial for next-generation technologies like spintronic devices and quantum computing. ox.ac.uk The incorporation of chiral molecules, potentially derived from phenylalaninol, into organic light-emitting diodes (OLEDs) can enhance their efficiency through circularly polarized luminescence. ox.ac.uk Similarly, photodetectors sensitive to circularly polarized light could be used for the enantioselective detection of biomolecules, improving the sensitivity of biosensors. ox.ac.uk

The self-assembly of chiral molecules, such as Fmoc-diphenylalanine, into well-ordered nanostructures like hydrogels, opens up possibilities for applications in tissue engineering and as biosensors. mdpi.com The chirality of the constituent molecules dictates the supramolecular structure and, consequently, the material's properties. mdpi.com Furthermore, the fabrication of chiral materials at the nano- and microscale can lead to the development of devices with unique optical features, such as polarization converters. researchgate.net The ability to control the assembly of chiral small molecules is a critical step towards creating functional chiral interfaces for applications in separation, catalysis, and electronics. chiralpedia.com Researchers are actively exploring how to translate the chirality of molecules like this compound into functional materials for advanced electronic and photonic devices. yale.eduazom.com

Q & A

Basic Research Question

  • HPLC : Reverse-phase C18 columns (gradient: 0.1% TFA in water/acetonitrile) resolve impurities. Retention time (Rt) shifts indicate incomplete coupling or side products .
  • NMR : ¹H-NMR δ 7.3–7.5 ppm (aromatic protons), δ 4.5–5.0 ppm (Fmoc CH₂), and δ 1.2–1.5 ppm (beta-phenyl groups) confirm structural integrity .
  • Mass Spectrometry : ESI-MS detects [M+H]⁺ ions (expected m/z: ~500–600 range depending on substituents) .

How can researchers optimize Fmoc deprotection in the presence of acid-labile functional groups?

Advanced Research Question
Traditional Fmoc removal uses 20% piperidine/DMF, but this may degrade acid-sensitive groups (e.g., tert-butyl esters). Alternatives include:

  • Ionic Liquids : 1-Ethyl-3-methylimidazolium acetate ([EMIM][OAc]) enables efficient cleavage (95% yield) without side reactions .
  • Photolabile Groups : Incorporating NVOC (nitroveratryloxycarbonyl) allows UV-triggered deprotection, bypassing acidic conditions .
    Data Contradiction Note : While ionic liquids reduce acid exposure, their high viscosity may impede peptide solubility. Pre-solubilization in DMSO improves efficiency .

What role does this compound play in designing peptide-based therapeutics?

Advanced Research Question
This compound is used to:

  • Enhance Protease Resistance : The D-configuration and bulky beta-phenyl group reduce enzymatic degradation in vivo.
  • Modulate Pharmacokinetics : Hydrophobic aromatic groups improve blood-brain barrier penetration in CNS-targeting peptides .
    Case Study : Incorporation into opioid receptor ligands increased binding affinity (Ki = 2.3 nM vs. 8.7 nM for L-isomer) due to steric complementarity .

How do solvent polarity and temperature affect the aggregation propensity of this compound during solid-phase synthesis?

Advanced Research Question

  • Polar Solvents (DMF, NMP) : Reduce aggregation by disrupting π-π stacking of aromatic groups.
  • Low Temperature (4°C) : Minimizes hydrophobic interactions, improving coupling efficiency .
    Mitigation Strategy : Additive screening (e.g., 0.1 M HOBt or 5% v/v DMSO) enhances solubility in challenging sequences .

What are the limitations of current computational models for predicting the conformational dynamics of this compound-containing peptides?

Advanced Research Question
Molecular dynamics (MD) simulations often underestimate:

  • Aromatic Interactions : Force fields (e.g., CHARMM36) poorly parametrize Fmoc-phenyl stacking.
  • Solvent Effects : Explicit solvent models (TIP3P) are needed to capture aggregation in aqueous buffers .
    Validation Approach : Compare simulated helical propensity with CD spectroscopy data to refine torsional parameters .

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